![molecular formula C6H7N3O2 B1592553 6-(Methylamino)pyridazine-3-carboxylic Acid CAS No. 365413-15-6](/img/structure/B1592553.png)
6-(Methylamino)pyridazine-3-carboxylic Acid
Vue d'ensemble
Description
6-(Methylamino)pyridazine-3-carboxylic Acid (CAS No. 365413-15-6) is an organic compound that has gained prominence due to its applications in various fields of research and industry. It has a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(Methylamino)pyridazine-3-carboxylic Acid can be represented by the SMILES stringCC1=CC=C(C(O)=O)N=N1
. This indicates that the compound contains a pyridazine ring with a carboxylic acid group and a methylamino group attached to it.
Applications De Recherche Scientifique
Antimicrobial Agents Synthesis
A study by Al-Omar and Amr (2010) describes the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride, which showed significant antimicrobial activity comparable to streptomycin and fusidic acid. This research highlights the potential of pyridazine derivatives in developing new antimicrobial agents, suggesting that 6-(Methylamino)pyridazine-3-carboxylic Acid could play a role in synthesizing similar compounds with antimicrobial properties (Al-Omar & Amr, 2010).
Antitumor and Antimicrobial Activities
Another significant application is found in the synthesis of substituted pyrazoles with antitumor and antimicrobial activities, as demonstrated by Riyadh (2011). Enaminones derived from pyridazine compounds were used as key intermediates to synthesize pyridine derivatives, showcasing the therapeutic potential of pyridazine derivatives in cancer and infection treatment (Riyadh, 2011).
Antiepileptic Drug Development
Furthermore, the synthesis of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives has been explored for anticonvulsant activity. These derivatives were evaluated in animal models for epilepsy, revealing that certain compounds exhibited substantial anticonvulsant activity, comparable or even superior to phenobarbital. This suggests a promising avenue for developing new antiepileptic drugs from pyridazine derivatives (Hallot et al., 1986).
Platelet Aggregation Inhibiting and Hypotensive Activities
The 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have been shown to exhibit platelet aggregation inhibiting action and hypotensive action, indicating their potential in cardiovascular therapy. The pharmacological effects observed in these studies suggest that 6-(Methylamino)pyridazine-3-carboxylic Acid derivatives could be valuable in creating new treatments for cardiovascular diseases (Thyes et al., 1983).
Safety And Hazards
Propriétés
IUPAC Name |
6-(methylamino)pyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-3-2-4(6(10)11)8-9-5/h2-3H,1H3,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPWECHJYPNTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624126 | |
Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)pyridazine-3-carboxylic Acid | |
CAS RN |
365413-15-6 | |
Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.